molecular formula C19H20N4O3 B2653288 1,6,7-trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-46-7

1,6,7-trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2653288
CAS No.: 899947-46-7
M. Wt: 352.394
InChI Key: SYGLLDOZKMPRTC-UHFFFAOYSA-N
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Description

1,6,7-Trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines an oxazole ring fused to a purine base

Properties

IUPAC Name

4,7,8-trimethyl-2-(3-phenylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-12-13(2)26-18-20-16-15(23(12)18)17(24)22(19(25)21(16)3)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGLLDOZKMPRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7-trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include acetic anhydride and ammonium acetate.

    Attachment of the Purine Base: The purine moiety can be introduced via nucleophilic substitution reactions, often using halogenated purine derivatives.

    Alkylation and Phenylpropyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,6,7-Trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents like halogens, nitric acid, and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination, concentrated nitric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen, nitro, or sulfonyl groups.

Scientific Research Applications

1,6,7-Trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,6,7-trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,6,7-Trimethylxanthine: Known for its stimulant effects, commonly found in caffeine.

    3-Phenylpropylamine: Used in the synthesis of various pharmaceuticals.

    Oxazolo[2,3-f]purine Derivatives: A class of compounds with diverse biological activities.

Uniqueness

1,6,7-Trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an oxazole ring with a purine base and specific substituents makes it a valuable compound for targeted research and application development.

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